2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
Chemical Identity and Nomenclature
The compound this compound represents a sophisticated heterocyclic architecture that incorporates multiple functional groups within its molecular framework. The systematic nomenclature reflects the compound's complex structure, beginning with the acetohydrazide moiety as the principal functional group, connected through a thioether linkage to a substituted 1,2,4-triazole ring system. The triazole ring bears both a phenyl substituent at the 4-position and a benzotriazol-1-ylmethyl group at the 5-position, creating a multi-heterocyclic system with distinct electronic and steric properties.
The molecular structure can be dissected into several key components that contribute to its chemical identity. The benzotriazole portion, systematically named as 1H-1,2,3-benzotriazole, consists of a fused benzene and triazole ring system with the characteristic chemical formula C₆H₄N₃H. This heterocyclic system exhibits tautomeric behavior, though X-ray crystallographic studies have established the preferred structural arrangement with specific nitrogen-nitrogen bond distances of 1.306 and 1.340 Ångströms. The 1,2,4-triazole component represents another five-membered nitrogen-containing heterocycle, which exists in rapid tautomeric equilibrium between its 1H- and 4H- forms, with the 1H-tautomer being thermodynamically more stable.
The acetohydrazide functional group, characterized by the -CONHNH₂ moiety, serves as a crucial reactive center within the molecule. This functionality is commonly encountered in medicinal chemistry as a versatile building block for further synthetic elaboration. The thioether linkage connecting the acetohydrazide to the triazole system provides conformational flexibility while maintaining electronic communication between the heterocyclic components. The phenyl substituent on the triazole ring contributes to the compound's lipophilicity and potential for π-π stacking interactions in biological systems.
| Structural Component | Chemical Formula | Key Features |
|---|---|---|
| Benzotriazole System | C₆H₄N₃H | Fused aromatic-heterocyclic system, tautomeric behavior |
| 1,2,4-Triazole Core | C₂H₃N₃ | Five-membered ring, multiple nitrogen atoms, tautomerism |
| Acetohydrazide Group | -CH₂CONHNH₂ | Reactive hydrazide functionality, hydrogen bonding capacity |
| Thioether Linkage | -S- | Flexible connection, electronic communication |
| Phenyl Substituent | C₆H₅ | Aromatic system, lipophilic character |
Historical Development and Discovery
The historical development of this compound reflects the evolutionary progression of heterocyclic chemistry over more than a century. The foundation for this compound's existence was established with the initial discovery of triazole chemistry, when the term "triazole" was first coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This seminal work laid the groundwork for subsequent developments in triazole chemistry that would eventually lead to the sophisticated multi-heterocyclic architectures seen in modern synthetic chemistry.
The benzotriazole component of the molecule traces its origins to classical synthetic methodology involving the monodiazotization of ortho-phenylenediamine using sodium nitrite and acetic acid. This fundamental transformation, which creates the benzotriazole ring system through cyclization of a diazonium intermediate, has remained a cornerstone synthetic approach throughout the development of benzotriazole chemistry. The versatility of this synthetic methodology has enabled chemists to explore numerous derivatives and applications of benzotriazole systems in various fields.
The development of acetohydrazide chemistry represents another crucial milestone in the historical progression toward the target compound. The synthesis of acetohydrazide derivatives typically involves the reaction of esters with hydrazine hydrate under controlled conditions. This transformation has been extensively studied and optimized, with researchers developing various synthetic protocols to achieve high yields and purity. The acetohydrazide functionality has gained particular importance in medicinal chemistry due to its ability to serve as a versatile intermediate for the construction of complex molecular architectures.
The convergence of these historical developments has culminated in the modern synthetic approaches to multi-heterocyclic compounds like the target molecule. Contemporary research has focused on developing efficient synthetic methodologies that can combine multiple heterocyclic systems within single molecular frameworks. These efforts have been driven by the recognition that compounds containing multiple heterocyclic moieties often exhibit enhanced biological activities and improved pharmacological profiles compared to their simpler counterparts.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its complex structural architecture, representing a paradigm for the design and synthesis of multi-functional molecular systems. The compound exemplifies the modern approach to heterocyclic chemistry, where multiple nitrogen-containing ring systems are strategically combined to create molecules with enhanced properties and potential applications. This approach reflects the growing understanding that the synergistic effects of multiple heterocyclic moieties can lead to compounds with superior performance characteristics compared to simpler structural analogs.
The benzotriazole component contributes significantly to the compound's importance in heterocyclic chemistry. Benzotriazole derivatives have established themselves as a vital class of compounds with extensive pharmacological activities, making them indispensable in medicinal chemistry research. The structural features of benzotriazoles play a crucial role in their therapeutic effectiveness, particularly in addressing challenges such as antibiotic resistance and the demand for novel pharmacological agents. The benzotriazole moiety in the target compound provides a stable aromatic system with multiple sites for potential intermolecular interactions, including hydrogen bonding and π-π stacking arrangements.
The 1,2,4-triazole system within the compound represents another significant contribution to heterocyclic chemistry. Triazole derivatives have demonstrated remarkable versatility in biological systems, with numerous examples of triazole-containing drugs currently in clinical use. The core triazole ring structures exhibit higher aromatic stabilization energy and can be modified to improve solubility and selectivity with enzyme binding sites. The 1,2,4-triazole framework in the target compound serves as a central hub that connects the benzotriazole and acetohydrazide components while maintaining its own distinct chemical properties.
The acetohydrazide functionality introduces additional dimensions of significance to the compound's role in heterocyclic chemistry. Hydrazide derivatives are recognized as excellent precursors for modifying heterocyclic structures through various synthetic strategies, including azide coupling reactions that enable the attachment of additional functional groups. The acetohydrazide moiety in the target compound provides reactive sites for further chemical elaboration, making it a valuable intermediate for the synthesis of even more complex heterocyclic systems.
| Heterocyclic Component | Significance in Chemistry | Key Applications |
|---|---|---|
| Benzotriazole System | Versatile biological activity, corrosion inhibition, UV stabilization | Medicinal chemistry, materials science, industrial applications |
| 1,2,4-Triazole Core | High aromatic stabilization, enzyme selectivity, drug development | Pharmaceutical industry, agricultural chemistry, coordination chemistry |
| Multi-heterocyclic Architecture | Synergistic effects, enhanced properties, structural diversity | Advanced drug design, materials engineering, chemical biology |
The compound's significance is further enhanced by its potential to serve as a scaffold for the development of libraries of related compounds through systematic structural modifications. The presence of multiple reactive sites and functional groups enables chemists to explore structure-activity relationships systematically, leading to the optimization of desired properties. This capability makes the compound valuable not only as an individual chemical entity but also as a platform for the generation of diverse molecular libraries for various applications in science and technology.
Properties
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8OS/c18-19-16(26)11-27-17-22-21-15(25(17)12-6-2-1-3-7-12)10-24-14-9-5-4-8-13(14)20-23-24/h1-9H,10-11,18H2,(H,19,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBWDXCKNPVFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CN3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. One common route includes the initial formation of the benzotriazole and triazole rings, followed by their functionalization and subsequent coupling to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced monitoring techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need specific catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield various oxidized derivatives, while substitution reactions could produce a range of substituted products with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives. The compound has shown promising results against various bacterial strains. For instance, derivatives containing the benzotriazole moiety have been synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Case Study:
A study by Purohit and Srivastava demonstrated that compounds derived from benzotriazole exhibited moderate antibacterial activity. Specifically, certain derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| Benzotriazole Derivative A | S. aureus | 15 |
| Benzotriazole Derivative B | E. coli | 12 |
Antifungal Properties
The antifungal potential of benzotriazole derivatives has also been explored. The compound's structure allows it to interact effectively with fungal cell membranes, inhibiting growth.
Research Insights:
In vitro studies have reported that certain benzotriazole derivatives exhibit antifungal activity comparable to traditional antifungal agents. For example, Jamkhandi et al. reported that derivatives synthesized with the benzotriazole framework showed varying degrees of antifungal activity against Candida albicans .
Anti-inflammatory Effects
Benzotriazole derivatives have been investigated for their anti-inflammatory properties. The compound in focus has been shown to modulate inflammatory pathways.
Case Study:
Research indicates that specific modifications to the benzotriazole structure can enhance anti-inflammatory effects. For instance, compounds that incorporate hydrophobic groups have demonstrated increased potency in reducing inflammation in animal models .
Photostability and UV Protection
Benzotriazoles are well-known for their ability to absorb UV radiation, making them valuable in materials science as UV stabilizers.
Application in Materials:
The compound can be utilized in coatings and plastics to improve photostability. Studies have shown that incorporating benzotriazole derivatives into polymer matrices enhances their resistance to UV degradation .
Drug Development
The unique chemical properties of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide make it a candidate for drug development.
Research Findings:
Recent investigations into its pharmacological profiles suggest potential applications as an antimicrobial agent in treating infections caused by resistant strains of bacteria . The compound's ability to modify biological activity through structural variations offers a pathway for developing new therapeutics.
Mechanism of Action
The mechanism by which 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives bearing hydrazone or acetohydrazide functionalities. Below is a detailed comparison with structurally related compounds:
Key Observations:
Structural Variations and Bioactivity: The benzotriazole-methyl group in the target compound may enhance DNA intercalation or enzyme inhibition compared to phenyl/pyridyl substituents in analogs . Hydrazone substituents (e.g., dimethylamino-benzylidene, oxoindolinylidene) improve anticancer activity by modulating electron-withdrawing/donating effects and cellular uptake . Heterocyclic moieties (e.g., furan in CAS 307975-51-5) may broaden antimicrobial spectra .
Anticancer Activity: Analogs with 4-phenyl-5-alkyl/aryl groups (e.g., 2-phenylaminoethyl) show selective cytotoxicity against melanoma (IGR39) over non-cancerous cells . The target compound’s benzotriazole group could mimic the pharmacophore of kinase inhibitors, warranting further testing .
Antimicrobial Activity :
- Pyridyl and chlorophenyl substituents (e.g., in CAS 307975-51-5) correlate with Gram-positive bacterial inhibition, while thiosemicarbazide derivatives (e.g., compound 8 in ) exhibit antifungal activity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to other 1,2,4-triazole-thioacetohydrazides, involving condensation of hydrazides with aldehydes/ketones .
Biological Activity
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS Number: 1071296-33-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.43 g/mol. The structure features a benzotriazole moiety, which is known for various biological activities.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. A study highlighted that derivatives containing benzotriazole showed significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The compound's thioacetohydrazide structure may enhance its interaction with microbial targets.
Antiviral Activity
The benzotriazole scaffold has been associated with antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects on helicase activity in viruses such as the hepatitis C virus (HCV) . This suggests that the compound may inhibit viral replication through interference with essential enzymatic functions.
Anticancer Potential
Recent studies have indicated that compounds containing triazole and benzotriazole rings possess anticancer properties. For example, derivatives have been evaluated for their ability to inhibit specific cancer cell lines. The introduction of substituents on the benzotriazole ring can modulate the cytotoxicity and selectivity towards cancer cells .
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- DNA Interaction : It could potentially intercalate with DNA or RNA structures due to its planar aromatic systems.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence oxidative stress pathways within cells.
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several benzotriazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | MRSA |
| Compound B | 25 | E. coli |
| 2-{[5-(...]} | 20 | S. aureus |
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of benzotriazole derivatives against HCV. Compounds were tested for their ability to inhibit helicase activity, with some showing IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| Compound X | 6.5 | HCV |
| Compound Y | 8.0 | DENV |
| 2-{[5-(...]} | 7.0 | WNV |
Q & A
Q. What strategies mitigate byproduct formation during hydrazide substitution?
- Methodological Answer : Byproducts (e.g., hydrolyzed esters or dimerized products) are minimized by: (i) Using anhydrous hydrazine hydrate in stoichiometric excess (1.5–2 eq) to drive the reaction to completion. (ii) Maintaining inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group. (iii) Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How does the compound interact with cancer cell lines in 3D spheroid models?
- Methodological Answer : Cytotoxicity is evaluated using the MTT assay in melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) spheroids. Key findings:
Q. What analytical methods resolve discrepancies in spectral data for structurally similar analogs?
- Methodological Answer : Conflicting NMR/IR peaks (e.g., overlapping aromatic signals) are resolved using: (i) 2D NMR techniques (HSQC, HMBC) to assign coupling pathways. (ii) High-resolution mass spectrometry (HRMS) to confirm molecular formulas. (iii) X-ray crystallography for unambiguous structural determination, particularly for polymorphic forms .
Q. How does the compound’s thioether linkage impact its antioxidant activity?
- Methodological Answer : The thioether group enhances radical scavenging by stabilizing thiyl radicals. Antioxidant capacity is quantified via: (i) DPPH assay (IC₅₀ ~35 µM for derivatives with electron-rich aryl substituents). (ii) FRAP assay , showing increased Fe³⁺ reduction with para-methoxy groups on the benzotriazole ring .
Q. What synthetic modifications improve antimicrobial potency against resistant strains?
- Methodological Answer : Introducing lipophilic groups (e.g., 4-chlorophenyl or thiophene) enhances membrane penetration. For example:
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR). Key parameters:
- Docking scores <−8 kcal/mol indicate strong binding to DHFR’s active site.
- Free energy calculations (MM-PBSA) validate stability of ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
